Methyl 4-Methoxyindole-3-acetate
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Overview
Description
Methyl 4-Methoxyindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methoxyindole-3-acetate typically involves the reaction of 4-methoxyindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxyindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 4-Methoxyindole-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxyindole-3-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Methoxyindole: A precursor in the synthesis of Methyl 4-Methoxyindole-3-acetate.
Methyl indole-3-acetate: Another ester derivative of indole-3-acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and the ester group at the 3-position make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-15-10-5-3-4-9-12(10)8(7-13-9)6-11(14)16-2/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
NWALYIKBPXGTJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=O)OC |
Origin of Product |
United States |
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